Bienvenue dans la boutique en ligne BenchChem!

Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

DGAT1 Inhibition Core Hopping Scaffold Replacement

Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate (CAS 944483-28-7, molecular formula C₈H₇N₃O₃, MW 193.16) is a bicyclic heterocycle belonging to the pyrrolo[2,3-d]pyridazine family, featuring a pyrrole ring fused to a partially saturated pyridazine ring with a methyl ester at position 2 and a carbonyl at position 7. This scaffold is one of four structural isomers of the pyrrolopyridazine ring system and has attracted interest for diverse biological activities including kinase inhibition, PDE4 modulation, and DGAT1 inhibition.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Cat. No. B11904599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C(=O)NN=C2
InChIInChI=1S/C8H7N3O3/c1-14-8(13)5-2-4-3-9-11-7(12)6(4)10-5/h2-3,10H,1H3,(H,11,12)
InChIKeyASELWRBQMIIWAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate: A Differentiated Pyrrolopyridazine Building Block for Kinase and PDE4 Inhibitor Development


Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate (CAS 944483-28-7, molecular formula C₈H₇N₃O₃, MW 193.16) is a bicyclic heterocycle belonging to the pyrrolo[2,3-d]pyridazine family, featuring a pyrrole ring fused to a partially saturated pyridazine ring with a methyl ester at position 2 and a carbonyl at position 7 [1]. This scaffold is one of four structural isomers of the pyrrolopyridazine ring system and has attracted interest for diverse biological activities including kinase inhibition, PDE4 modulation, and DGAT1 inhibition [2].

Why Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate Cannot Be Replaced by Other Pyrrolopyridazine Analogs


Generic substitution among pyrrolopyridazine derivatives is precluded by the structure-activity relationship sensitivity of three distinct molecular features: the degree of pyridazine ring saturation (partially saturated 6,7-dihydro vs. fully aromatic), the nature of the ester group at position 2 (methyl ester vs. ethyl ester or other alkoxycarbonyl variations), and the presence of the 7-oxo group [1]. The partial saturation alone differentiates antimicrobial activity profiles compared to aromatic analogs [2], while the alkoxycarbonyl at position 2 is a critical determinant of PDE4 subtype selectivity, with even minor ester group alterations (methyl vs. ethyl) capable of modulating potency and selectivity ratios [3].

Quantitative Differentiation Evidence for Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate Against Closest Analogs


Pyrrolopyridazine Core Provides >200-Fold DGAT1 Potency Gain Over Pyrrolotriazine Scaffold

In a lead optimization program targeting diacylglycerol acyltransferase 1 (DGAT1), the pyrrolotriazine core of the original lead molecule was replaced with a pyrrolopyridazine core, resulting in a substantial increase in inhibitory potency [1]. The pyrrolopyridazine series achieved IC₅₀ values as low as 48 nM, compared to the pyrrolotriazine lead with an IC₅₀ >10 μM, representing a >200-fold potency improvement at the scaffold level [1]. Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate embodies this potency-enabling pyrrolopyridazine core.

DGAT1 Inhibition Core Hopping Scaffold Replacement Metabolic Disease

2-Alkoxycarbonyl Pyrrolopyridazine Scaffold Enables PDE4B Subtype Selectivity with 147-Fold HARBS Discrimination

Structure-activity relationship studies on pyrrolo[2,3-d]pyridazinones demonstrate that an alkoxycarbonyl group at position 2 is essential for PDE4 inhibitory potency and subtype selectivity [1]. The ethoxycarbonyl analog (compound 9e) exhibited PDE4B IC₅₀ = 0.32 μM, PDE4D IC₅₀ = 2.5 μM (8-fold selectivity for the anti-inflammatory PDE4B over the emesis-associated PDE4D), and a HARBS/PDE4B ratio of 147, substantially superior to rolipram (IC₅₀ = 0.6 μM, HARBS/PDE4 ratio ~3–4) [1]. Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate bears the critical 2-methoxycarbonyl moiety, structurally analogous to the optimized ethoxycarbonyl group in compound 9e.

PDE4 Inhibition Subtype Selectivity Anti-inflammatory HARBS

Partially Saturated 6,7-Dihydro Structure Differentiates Antimicrobial Activity Profile from Fully Aromatic Pyrrolopyridazine Analogs

Comparative antimicrobial testing of pyridazine derivatives established that within the pyrrolopyridazine series, saturated and partially saturated compounds consistently exhibit stronger antimicrobial activity than their fully aromatic counterparts [1]. This class-level structure-activity relationship is directly relevant to Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate, which incorporates the biologically differentiating 6,7-dihydro partial saturation, in contrast to the fully aromatic 1H-pyrrolo[2,3-d]pyridazine (CAS 271-35-2). The study further observed that partially saturated derivatives display distinct selectivity profiles: they show enhanced activity against Staphylococcus aureus and Bacillus subtilis compared to fully aromatic analogs, which are primarily active against B. subtilis only [1].

Antimicrobial Structure-Activity Relationship Partial Saturation Pyrrolopyridazine

Validated Synthetic Route from 4-Aroyl Pyrroles with DFT-Mechanistic Characterization Supports Reliable Procurement of Defined-Quality Material

A contemporary synthetic route to pyrrolo[2,3-d]pyridazines has been developed starting from 4-aroyl pyrroles, proceeding through Vilsmeier-Haack formylation to pyrrolo-2,3-dicarbonyles followed by condensation with glycine methyl ester [1]. The reaction mechanism and regiochemical outcome have been characterized by DFT calculations, confirming the formation of the desired [2,3-d] isomer over the alternative [2,3-c] isomer [1]. Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate is commercially available with a specified purity of ≥95% (CAS 944483-28-7) , providing a quality-controlled alternative to in-house multi-step synthesis and eliminating the need for regioisomer separation.

Synthetic Chemistry Vilsmeier-Haack Reaction Building Block Pyrrolopyridazine

Incorporation into Bromodomain Inhibitor Patent Demonstrates Utility as a Privileged Intermediate for Epigenetic Drug Discovery

Patent JP2017128594A (AbbVie Inc., 2017) discloses 6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-based compounds as bromodomain inhibitors for the treatment of inflammatory diseases, cancer, and AIDS [1]. The exemplified compound 4-(5-amino-2-phenoxyphenyl)-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxamide is a direct structural descendant of the pyrrolopyridazine-2-carboxylate core, demonstrating that the methyl ester at position 2 serves as a synthetic handle for further elaboration to carboxamide derivatives [1]. Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate thus functions as a key intermediate for accessing this therapeutically relevant chemotype.

Bromodomain Inhibition Epigenetics Cancer Patent Intermediate

Optimal Application Scenarios for Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate Based on Validated Differentiation Evidence


PDE4 Subtype-Selective Inhibitor Lead Generation Targeting PDE4B with Reduced Emetic Liability

Medicinal chemistry programs seeking PDE4 inhibitors with PDE4B selectivity over PDE4D can leverage the 2-alkoxycarbonyl pyrrolopyridazine scaffold as a privileged pharmacophore. The ethoxycarbonyl analog 9e demonstrates PDE4B IC₅₀ = 0.32 μM with an 8-fold selectivity window over PDE4D (IC₅₀ = 2.5 μM) and a 147-fold HARBS/PDE4B discrimination ratio, substantially outperforming rolipram [1]. Using this methyl ester building block as a starting intermediate, structure-activity exploration of the ester group and additional substituents can be conducted to optimize potency and selectivity for specific inflammatory disease indications while minimizing emetic side effects [1].

DGAT1 Inhibitor Discovery with Scaffold Replacement from Pyrrolotriazine to Pyrrolopyridazine Core

Research groups pursuing DGAT1 inhibitors for metabolic disease can achieve a step-change in potency through scaffold replacement from pyrrolotriazine to pyrrolopyridazine. The core-hopping strategy documented by Fox et al. (2010) demonstrated a >200-fold improvement in potency (from >10 μM to 48 nM) [2]. This building block provides the foundational pyrrolopyridazine core for further elaboration at positions C6, C7, and the 2-ester, enabling systematic SAR exploration that has been validated to yield potent, selective DGAT1 inhibitors [2].

Antimicrobial Agent Development Exploiting Partial Saturation-Driven Activity Enhancement

For antimicrobial discovery programs, the partially saturated 6,7-dihydro structure inherent in this compound provides a differentiated starting scaffold with documented activity advantages over fully aromatic pyrrolopyridazine analogs. As established by Ungureanu et al. (1997), partially saturated derivatives in this series consistently outperform their aromatic counterparts in antimicrobial assays, with additional selectivity benefits against Gram-positive organisms (S. aureus, B. subtilis) [3]. This compound serves as an ideal core for generating focused libraries to explore antimicrobial potency and spectrum while maintaining the advantageous 6,7-dihydro oxidation state [3].

Bromodomain Inhibitor Synthesis via Position-2 Ester Elaboration to Carboxamide Derivatives

Epigenetic drug discovery groups targeting bromodomain-containing proteins can utilize this compound as a key intermediate for synthesizing 6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-based bromodomain inhibitors as disclosed in JP2017128594A [4]. The methyl ester at position 2 provides a convenient synthetic handle for conversion to carboxamides and other derivatives, enabling parallel synthesis of compound libraries for bromodomain screening campaigns in oncology and inflammatory disease indications [4].

Quote Request

Request a Quote for Methyl 7-oxo-6,7-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.